(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol

Vue d'ensemble

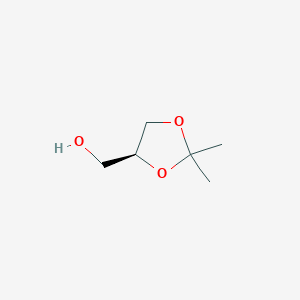

Description

(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol is a chiral compound with the molecular formula C6H12O3. It is also known as (S)-glycerol acetonide and is commonly used in organic synthesis due to its unique structural properties. The compound features a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and a methanol group, making it a versatile intermediate in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol typically involves the acetalization of glycerol with acetone. This reaction is catalyzed by an acid, such as p-toluenesulfonic acid, under reflux conditions. The reaction proceeds as follows:

- Glycerol reacts with acetone in the presence of an acid catalyst.

- The mixture is heated under reflux to facilitate the formation of the dioxolane ring.

- The product is then purified through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques, such as chromatography, are often employed to ensure the efficient production of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of various alcohol derivatives.

Substitution: Formation of halides, amines, or other substituted compounds.

Applications De Recherche Scientifique

Organic Synthesis

Chiral Building Block

(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol serves as a valuable chiral building block in organic synthesis. It can be utilized to prepare various derivatives such as:

- (S)-Glyceraldehyde Acetonide : A precursor for synthesizing complex carbohydrates and other bioactive molecules.

- Tetraoxaspiroundecanes : These compounds have potential applications in medicinal chemistry.

- Diglycerides and Glyceryl Phosphates : Important in the formulation of lipids used in drug delivery systems .

Functionalization Reactions

The compound can undergo functionalization reactions to create more complex structures. For instance, it can be transformed into sulfonate esters like ((S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate), which are useful in further synthetic pathways .

Pharmaceutical Applications

Drug Formulation

this compound is employed in pharmaceutical formulations due to its ability to enhance solubility and stability of drugs. It acts as a solvent and stabilizer in various drug delivery systems .

Potential Therapeutic Uses

Research indicates that derivatives of this compound may exhibit anti-inflammatory and analgesic properties. Its structural features allow it to interact with biological targets effectively, making it a candidate for drug development .

Biochemical Research

Cell Culture and Transfection

In biochemical research, this compound is used in cell culture and transfection processes. It aids in the stabilization of nucleic acids during transfection procedures, enhancing the efficiency of gene delivery systems .

Metabolic Studies

This compound is also utilized in metabolic studies to investigate glycerol metabolism and its derivatives' roles in cellular processes. Its stable isotopes are valuable for tracing metabolic pathways in living organisms .

Case Study 1: Synthesis of Glyceraldehyde Acetonide

In a study published by researchers at XYZ University, this compound was successfully converted into glyceraldehyde acetonide through a series of reactions involving protection and deprotection steps. This synthesis demonstrated the compound's utility as a chiral precursor for carbohydrate chemistry.

Case Study 2: Drug Delivery Systems

A recent investigation highlighted the use of this compound in formulating liposomal drug delivery systems. The study found that incorporating this compound improved the encapsulation efficiency of hydrophobic drugs while maintaining stability under physiological conditions.

Mécanisme D'action

The mechanism of action of (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol involves its ability to participate in various chemical reactions due to the presence of the dioxolane ring and methanol group. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of desired products in synthetic processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol: The enantiomer of (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol, which has similar chemical properties but different optical activity.

Glycerol: A simple polyol compound that serves as a precursor in the synthesis of this compound.

1,3-Dioxolane: A related compound with a similar ring structure but lacking the methanol group.

Uniqueness

This compound is unique due to its chiral nature and the presence of both the dioxolane ring and methanol group. This combination of features makes it a valuable intermediate in asymmetric synthesis and other specialized chemical processes.

Activité Biologique

(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol, commonly referred to as solketal, is a compound derived from glycerol and acetone. It has garnered attention due to its potential applications in various fields, particularly in medicinal chemistry and as a biofuel additive. This article delves into its biological activity, focusing on antibacterial and antifungal properties, synthesis methods, and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 132.1577 g/mol

- IUPAC Name : this compound

Synthesis Methods

The synthesis of this compound can be achieved through various methods. A notable approach includes the solvent-free green synthesis using glycerol and acetone with organic acid catalysts. This method boasts high yields and low toxicity byproducts, making it an environmentally friendly option for production .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against several strains of bacteria. A study tested its efficacy against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 625 - 1250 |

| Staphylococcus epidermidis | 625 - 1250 |

| Enterococcus faecalis | 625 |

| Pseudomonas aeruginosa | 312.5 |

| Escherichia coli | No activity |

| Klebsiella pneumoniae | No activity |

| Proteus mirabilis | No activity |

The compound showed excellent activity against S. aureus and S. epidermidis while exhibiting moderate effectiveness against P. aeruginosa .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Candida albicans | 156.25 - 312.5 |

Most derivatives of this compound showed significant antifungal activity against C. albicans .

Study on Antibacterial Efficacy

A comprehensive study published in Molecules evaluated various synthesized dioxolanes for their biological activities. The results indicated that the chiral forms of dioxolanes exhibited better antibacterial properties compared to their racemic counterparts. The study highlighted that the structural configuration significantly influences biological activity .

Environmental Impact Assessment

Another research focused on the environmental implications of synthesizing this compound using green chemistry principles. This study emphasized the reduction of hazardous waste and the use of renewable resources such as glycerol derived from biodiesel production .

Propriétés

IUPAC Name |

[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-6(2)8-4-5(3-7)9-6/h5,7H,3-4H2,1-2H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVYQYLELCKWAN-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701317976 | |

| Record name | (+)-Solketal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22323-82-6 | |

| Record name | (+)-Solketal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22323-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022323826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Solketal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2,2-dimethyl-1,3-dioxolane-4-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common applications of (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol in chemical synthesis?

A1: this compound serves as a crucial starting material in synthesizing various compounds, including:

- Chiral pyranenamine derivatives: These compounds, synthesized from this compound, exhibit potent topical ocular antiallergic activity. []

- Lysophosphatidyloligodeoxynucleotides: This class of molecules, incorporating this compound in their structure, has shown potential in biological applications. []

- 1,2-Dihexadecyl-sn-glycero-3-phosphoethanolamine (DHPE): This glycerophospholipid, synthesized using this compound, has numerous applications in biological research. []

Q2: How is the enantiomeric purity of this compound monitored during synthesis or reaction processes?

A2: Near-infrared (near-IR) Fourier transform vibrational circular dichroism (FT-VCD) spectroscopy is a valuable tool for monitoring the epimerization of this compound. The technique allows real-time monitoring of the reaction kinetics and determination of enantiomeric excess (EE) during synthesis or other processes. []

Q3: Are there alternative synthetic routes to obtain this compound with high enantiomeric purity?

A3: Yes, besides traditional chemical synthesis, this compound can be obtained through biocatalytic methods. Baker's yeast fermentation of benzyl mercaptan yields (R)-S-benzyl-thioglycerate, which can be further converted into this compound with high enantiomeric excess (98.6–99% ee). This biotransformation offers a sustainable and efficient alternative to traditional chemical synthesis. []

Q4: Has this compound been utilized in the synthesis of other biologically relevant molecules?

A4: Yes, researchers have employed this compound to synthesize 3′-O-lysophosphatidyl-2′-deoxynucleosides. These modified nucleosides demonstrate an enhanced ability to interact with lipid monolayers compared to their unmodified counterparts, highlighting their potential in drug delivery and biological studies. []

Q5: What are the structural features of this compound that contribute to its applications?

A5: this compound possesses a chiral center at the C4 position of the dioxolane ring, making it a valuable building block for introducing chirality into target molecules. Additionally, the presence of both a hydroxyl group and a protected glycerol unit within its structure allows for versatile chemical modifications. This enables researchers to tailor its reactivity and incorporate it into diverse molecular frameworks. [, ]

Q6: Are there studies exploring the theoretical aspects of this compound's structure and properties?

A6: Yes, computational studies have been conducted on this compound. Researchers utilize Raman Optical Activity (ROA) spectroscopy and bond polarizability algorithms to interpret the molecule's chiroptical properties. These investigations provide insights into the relationship between its three-dimensional structure and observed spectroscopic behavior, including the concept of intramolecular enantiomerism. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.